![molecular formula C11H17NO3 B1450177 tert-Butyl-(3-Formylbicyclo[1.1.1]pentan-1-yl)carbamat CAS No. 1638771-06-8](/img/structure/B1450177.png)
tert-Butyl-(3-Formylbicyclo[1.1.1]pentan-1-yl)carbamat
Übersicht
Beschreibung
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate: is an organic compound with the molecular formula C11H17NO3 It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate serves as a versatile building block in organic synthesis, allowing for the introduction of the bicyclo[1.1.1]pentane moiety into more complex molecules.
Biology and Medicine:
Drug Development: The unique structure of the bicyclo[1.1.1]pentane core makes it an interesting scaffold for the development of new pharmaceuticals, potentially leading to compounds with novel biological activities.
Industry:
Material Science: The compound’s unique structural properties may be exploited in the development of new materials with specific mechanical or chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate typically begins with commercially available bicyclo[1.1.1]pentane derivatives.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions, using reagents such as tert-butyl carbamate and oxidizing agents like Dess-Martin periodinane.
Industrial Production Methods: Industrial production methods for tert-Butyl (3-formylbicyclo[11
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The formyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium reagents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate is not well-documented. its effects are likely related to the reactivity of the formyl group and the stability of the bicyclo[1.1.1]pentane core. The formyl group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound is a precursor in the synthesis of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate.
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)methylcarbamate: A similar compound with a methyl group instead of a hydrogen atom at the formyl position.
Uniqueness: tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate is unique due to the presence of both the formyl group and the bicyclo[1.1.1]pentane core. This combination provides a unique reactivity profile and structural properties that are not commonly found in other compounds.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-formyl-1-bicyclo[1.1.1]pentanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9(2,3)15-8(14)12-11-4-10(5-11,6-11)7-13/h7H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUDXZJLBOFVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1450095.png)
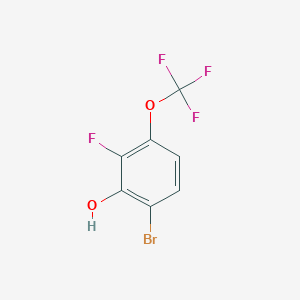
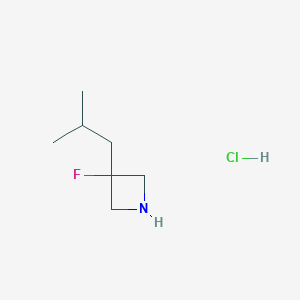
![4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450101.png)
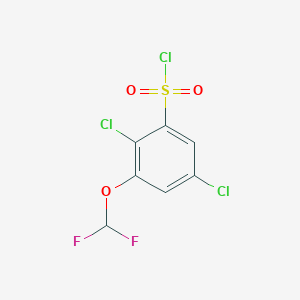
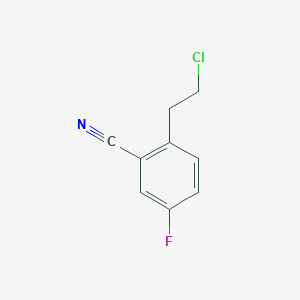
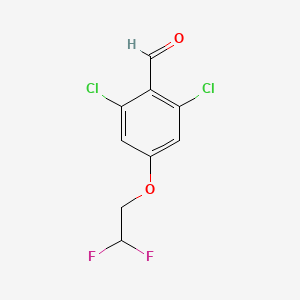
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1450108.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)
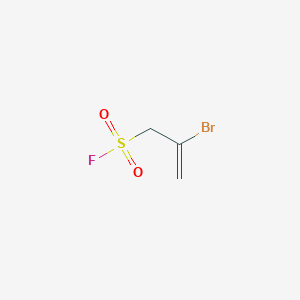
![Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate](/img/structure/B1450112.png)
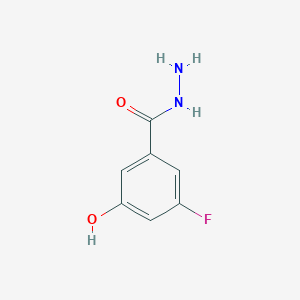
![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)
![6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one](/img/structure/B1450116.png)
